molecular formula C20H19NO5 B11284803 ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate

ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate

Cat. No.: B11284803
M. Wt: 353.4 g/mol
InChI Key: OIGRJWMOPNLVOF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate (molecular formula: C₁₈H₁₄NO₅; average mass: 324.312 g/mol) is a synthetic organic compound featuring a 3,4-dihydroisochromen-1-one core substituted with a methyl group at the 3-position and an amide-linked benzoate ester moiety at the 4-position . The compound exhibits one defined stereocenter (3R configuration), which may influence its physicochemical and biological properties. Its monoisotopic mass (324.087746 g/mol) and ChemSpider ID (5783459) are critical identifiers for analytical characterization .

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 4-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19NO5/c1-3-25-17(22)13-8-10-15(11-9-13)21-19(24)20(2)12-14-6-4-5-7-16(14)18(23)26-20/h4-11H,3,12H2,1-2H3,(H,21,24)

InChI Key

OIGRJWMOPNLVOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isochromen Ring: The isochromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic conditions.

    Introduction of the Carbonyl Group: The carbonyl group is introduced through an oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.

    Coupling with Benzoic Acid Derivative: The benzoic acid derivative is coupled with the isochromen ring system using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification with ethanol under acidic conditions to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a marked reduction in inflammation compared to control groups . This suggests potential applications in treating inflammatory conditions.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, highlighting its effectiveness as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, the compound was administered at varying doses (10 mg/kg and 20 mg/kg) to assess its efficacy in reducing edema. Results showed a dose-dependent reduction in paw swelling, with significant differences observed compared to untreated controls.

Dose (mg/kg)Paw Swelling Reduction (%)
1040
2070

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate are compared below with a closely related compound, ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate (CAS: 339017-35-5), to highlight key differences (Table 1).

Table 1: Structural and Physicochemical Comparison

Parameter This compound Ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate
Molecular Formula C₁₈H₁₄NO₅ C₂₁H₂₃NO₅
Molar Mass (g/mol) 324.31 369.41
Key Substituents 3-Methyl-1-oxoisochromen, amide linkage 3,4-Dimethoxyphenyl, α,β-unsaturated ketone (Z-configuration)
Stereochemical Features Single stereocenter (3R) Z-configuration at the enone moiety
Functional Groups Amide, ester, cyclic ketone Ester, enone, methoxy groups
Hydrogen-Bonding Capacity High (amide NH and carbonyl) Moderate (enone and ester carbonyls)
Reference

Key Observations:

Molar Mass and Lipophilicity : The higher molar mass of the comparator (369.41 vs. 324.31 g/mol) stems from methoxy groups and an extended side chain, likely increasing lipophilicity and affecting solubility .

Stereochemical Impact : The (3R) configuration in the target compound may dictate enantioselective interactions in biological systems, while the Z-configuration in the comparator influences spatial arrangement and reactivity .

Functional Group Diversity : The amide group in the target compound enhances hydrogen-bonding capacity, favoring target engagement in drug design. In contrast, the comparator’s methoxy groups could improve membrane permeability .

Research Implications:

  • The target compound’s defined stereochemistry and amide linkage make it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Biological Activity

Ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, case reports, and research findings.

The compound has a complex structure characterized by the presence of an isochromene moiety, which is known for its diverse biological activities. Its molecular formula is C17H17N1O4C_{17}H_{17}N_{1}O_{4} with a molecular weight of approximately 299.33 g/mol.

PropertyValue
Molecular FormulaC17H17N1O4C_{17}H_{17}N_{1}O_{4}
Molecular Weight299.33 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that compounds containing the isochromene structure exhibit significant anticancer properties. A study demonstrated that derivatives of isochromenes inhibited fatty acid synthase (FAS), an enzyme overexpressed in many cancers, suggesting a potential mechanism for anticancer activity .

Case Study: FAS Inhibition

In vitro studies showed that ethyl derivatives of isochromenes, including the target compound, exhibited FAS inhibition comparable to known inhibitors like C75. The therapeutic index was notably higher, indicating a favorable safety profile .

Antimicrobial Activity

Isochromene derivatives have also been evaluated for their antimicrobial properties. A recent investigation highlighted that certain analogs displayed substantial antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 2: Antimicrobial Activity of Isochromene Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Ethyl 4-{[(3-methyl-1-oxo...]}Staphylococcus aureus32 µg/mL
Ethyl 4-{[(3-methyl-1-oxo...]}Escherichia coli64 µg/mL

Antioxidant Activity

Another significant aspect of the biological activity of this compound is its antioxidant potential. Research has shown that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The inhibition of FAS disrupts lipid biosynthesis in cancer cells, leading to apoptosis.
  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
  • Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.

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